molecular formula C16H18N4O2 B2577880 (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034332-73-3

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2577880
CAS No.: 2034332-73-3
M. Wt: 298.346
InChI Key: ZCCHEPBTPDIYPG-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms of at least two different elements as members of their rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. The process may start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling with the piperidine derivative. Common reagents used in these reactions include:

    Pyridine derivatives: Starting materials for the pyridine ring.

    Pyrimidine derivatives: Starting materials for the pyrimidine ring.

    Piperidine derivatives: Starting materials for the piperidine ring.

    Coupling agents: Such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (N,N’-Dicyclohexylcarbodiimide) to facilitate the formation of the methanone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and pyrimidine rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound may be used to study the interactions between heterocyclic compounds and biological macromolecules. Its ability to interact with proteins, nucleic acids, and other biomolecules can provide insights into the mechanisms of action of similar compounds.

Medicine

In medicine, this compound may have potential as a pharmaceutical agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products. Its versatility and reactivity make it a useful component in various industrial processes.

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2-Methylpyridin-3-yl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)ethanone: Similar structure but with an ethanone linkage instead of a methanone linkage.

Uniqueness

The uniqueness of (2-Methylpyridin-3-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone lies in its combination of three different heterocyclic rings. This structure provides a unique set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2-methylpyridin-3-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O2/c1-12-14(5-2-7-18-12)16(21)20-9-3-4-13(10-20)22-15-6-8-17-11-19-15/h2,5-8,11,13H,3-4,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCCHEPBTPDIYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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